Piperidine, 4-fluoro-, ion(1-)
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Overview
Description
Piperidine, 4-fluoro-, ion(1-) is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-fluoro-, ion(1-) typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable piperidine precursor under specific conditions. The reaction often requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of fluorinated piperidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the fluorination process. Additionally, multi-component reactions and organocatalysis are explored to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-fluoro-, ion(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 4-fluoro-, ion(1-) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Piperidine, 4-fluoro-, ion(1-) involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to receptors and enzymes. For instance, it may interact with G-protein coupled receptors or ion channels, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound without fluorine substitution.
3-Fluoropiperidine: A fluorinated derivative with the fluorine atom at the 3-position.
4-Chloropiperidine: A halogenated derivative with a chlorine atom at the 4-position.
Uniqueness
Piperidine, 4-fluoro-, ion(1-) is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can enhance its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C5H9FN- |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-1-3-7-4-2-5/h5H,1-4H2/q-1 |
InChI Key |
OCBRLKYTIMESSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N-]CCC1F |
Origin of Product |
United States |
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